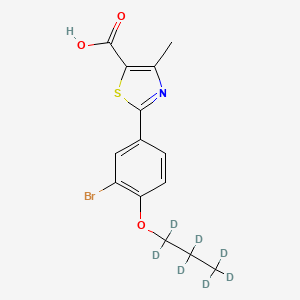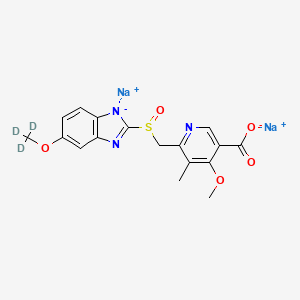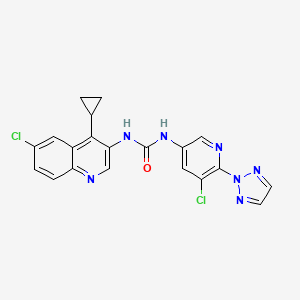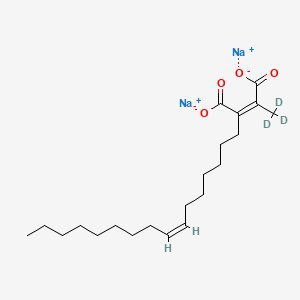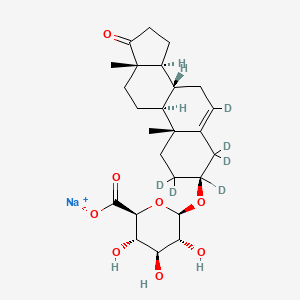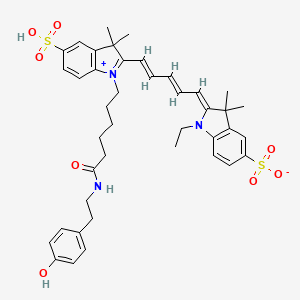
Cyanine 5 Tyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine 5 Tyramide is a red fluorescent dye widely used in scientific research for signal amplification in various assays. It is particularly known for its application in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH. The compound is utilized as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition, enhancing the sensitivity and specificity of detection methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 5 Tyramide involves the conjugation of a cyanine dye with a tyramide molecule. The process typically includes the following steps:
Synthesis of Cyanine Dye: The cyanine dye is synthesized through a series of reactions involving the condensation of indole derivatives with aldehydes or ketones.
Conjugation with Tyramide: The cyanine dye is then conjugated with tyramide under specific reaction conditions, often involving the use of coupling agents and solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine 5 Tyramide primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized in the presence of HRP, leading to the formation of reactive intermediates that bind to nearby molecules.
Substitution: The tyramide moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: HRP and hydrogen peroxide are commonly used reagents for oxidation reactions involving this compound.
Substitution: Various nucleophiles, such as amines and thiols, can react with the tyramide moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include fluorescently labeled biomolecules, which are used for signal amplification in various assays .
Applications De Recherche Scientifique
Cyanine 5 Tyramide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting specific chemical reactions and interactions.
Biology: Employed in IHC, ICC, and FISH for visualizing cellular and molecular structures.
Medicine: Utilized in diagnostic assays for detecting biomarkers and pathogens.
Industry: Applied in the development of biosensors and diagnostic kits .
Mécanisme D'action
Cyanine 5 Tyramide exerts its effects through a mechanism known as tyramide signal amplification (TSA). In this process, HRP catalyzes the oxidation of this compound, leading to the formation of reactive intermediates. These intermediates covalently bind to nearby tyrosine residues on proteins, resulting in localized deposition of the fluorescent dye. This enhances the fluorescent signal, allowing for more sensitive detection of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanine 3 Tyramide: Another fluorescent dye used for signal amplification, but with different spectral properties.
Fluorescein Tyramide: A green fluorescent dye used in similar applications but with different excitation and emission wavelengths.
Uniqueness
Cyanine 5 Tyramide is unique due to its far-red fluorescence, which minimizes background autofluorescence and allows for multiplexing with other fluorescent dyes. Its high extinction coefficient and quantum yield make it particularly suitable for sensitive detection applications .
Propriétés
Formule moléculaire |
C41H49N3O8S2 |
|---|---|
Poids moléculaire |
776.0 g/mol |
Nom IUPAC |
(2Z)-1-ethyl-2-[(2E,4E)-5-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C41H49N3O8S2/c1-6-43-35-22-20-31(53(47,48)49)27-33(35)40(2,3)37(43)13-9-7-10-14-38-41(4,5)34-28-32(54(50,51)52)21-23-36(34)44(38)26-12-8-11-15-39(46)42-25-24-29-16-18-30(45)19-17-29/h7,9-10,13-14,16-23,27-28H,6,8,11-12,15,24-26H2,1-5H3,(H3-,42,45,46,47,48,49,50,51,52) |
Clé InChI |
NHSJCIBSNKLAMA-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
SMILES canonique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


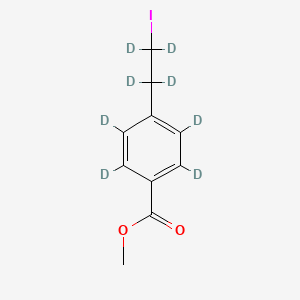
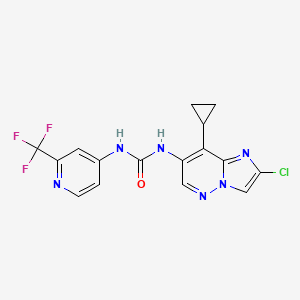
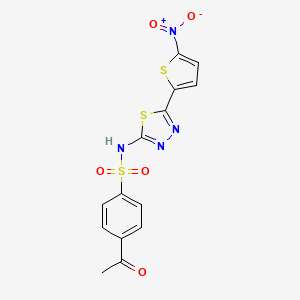
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
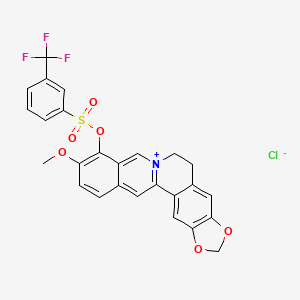

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
